![molecular formula C14H8ClF4N3O4S B2597142 3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanimidamido}sulfonyl)-4-fluorobenzoic acid CAS No. 2085690-46-4](/img/structure/B2597142.png)

3-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanimidamido}sulfonyl)-4-fluorobenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

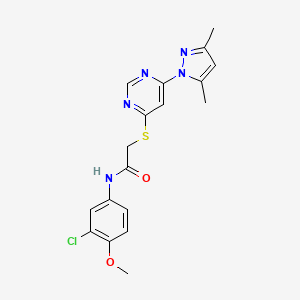

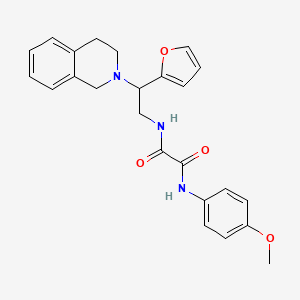

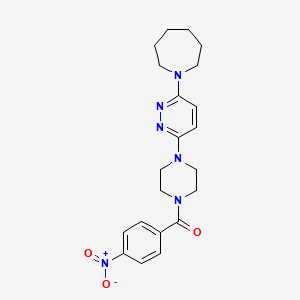

The compound seems to be a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms and single-bonded to another atom), and a benzoic acid group (a carboxylic acid where the carboxyl group is attached to a benzene ring) .

Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoromethylpyridine derivatives are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular structure of this compound likely includes a pyridine ring, a sulfonyl group, and a benzoic acid group .

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry and Materials Science

Research has explored the synthesis of novel polymers incorporating sulfonated and fluorinated moieties for advanced materials applications. For example, sulfonated poly(arylene ether sulfone)s have been developed as proton exchange membranes for fuel cell applications, exhibiting high proton conductivity and good thermal stability (Kim, Robertson, & Guiver, 2008). Similarly, fluorinated polyamides containing pyridine and sulfone moieties have shown remarkable solubility in organic solvents, high glass transition temperatures, and excellent film-forming properties, indicating their potential for use in electronic and optical materials (Liu et al., 2013).

Organic Synthesis and Catalysis

The synthesis of heterocyclic compounds, including sulfonamides and sulfonyl fluorides, has been facilitated by using sulfur-functionalized reagents. This approach enables efficient and selective synthesis, demonstrating the compound's relevance in developing novel catalytic methods and materials for organic synthesis (Tucker, Chenard, & Young, 2015).

Herbicide Development

The compound and related structures have been investigated for their herbicidal activity. For instance, new fluoro intermediates for sulfonylureas have shown promise as selective post-emergence herbicides in agriculture, highlighting the potential of such compounds in developing new agrochemicals (Hamprecht et al., 1999).

Corrosion Inhibition

Research into the application of sulfonamide and sulfonyl chloride compounds as corrosion inhibitors for metals in acidic environments has demonstrated their efficacy in protecting industrial materials, thereby contributing to the development of more durable and long-lasting materials (Sappani & Karthikeyan, 2014).

Environmental and Health Sciences

Compounds with structural similarities have been explored for their antimicrobial activities and potential applications in treating diseases such as vitiligo, indicating the broader impact of such chemical structures in medical and environmental research (Abdel-Rahman, Makki, & Bawazir, 2010).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[(Z)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]sulfonyl-4-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF4N3O4S/c15-8-4-7(14(17,18)19)5-21-11(8)12(20)22-27(25,26)10-3-6(13(23)24)1-2-9(10)16/h1-5H,(H2,20,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPFWQRITVYBJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)N=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)/N=C(/C2=C(C=C(C=N2)C(F)(F)F)Cl)\N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF4N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Bis[2-(propan-2-yloxy)acetyl]piperazine-2-carbonitrile](/img/structure/B2597061.png)

![1-benzyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2597064.png)

![6-hydroxy-1-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2597073.png)